4-(Dimethylamino)-3-nitrobenzaldehyde

Overview

Description

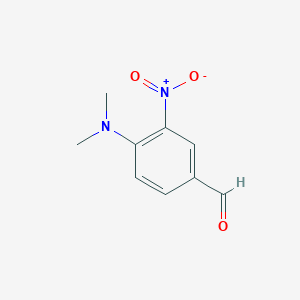

4-(Dimethylamino)-3-nitrobenzaldehyde is an organic compound with the molecular formula C9H10N2O3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a dimethylamino group at the 4-position and a nitro group at the 3-position. This compound is known for its vibrant yellow color and is used in various chemical reactions and applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-3-nitrobenzaldehyde typically involves the nitration of 4-(Dimethylamino)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the 3-position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The reaction conditions are carefully controlled to prevent over-nitration and to ensure the purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-donating effect of the dimethylamino group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.

Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 4-(Dimethylamino)-3-nitrobenzoic acid.

Reduction: 4-(Dimethylamino)-3-aminobenzaldehyde.

Substitution: Various halogenated derivatives depending on the halogen used.

Scientific Research Applications

4-(Dimethylamino)-3-nitrobenzaldehyde is utilized in several scientific research fields:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a fluorescent probe in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and diagnostic agents.

Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-3-nitrobenzaldehyde involves its ability to participate in various chemical reactions due to the presence of both electron-donating and electron-withdrawing groups. The dimethylamino group enhances nucleophilicity, while the nitro group increases electrophilicity, making the compound versatile in different reaction pathways. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

- 4-(Dimethylamino)benzaldehyde

- 3-Nitrobenzaldehyde

- 4-(Dimethylamino)-3-nitrobenzoic acid

Comparison: 4-(Dimethylamino)-3-nitrobenzaldehyde is unique due to the simultaneous presence of both electron-donating (dimethylamino) and electron-withdrawing (nitro) groups on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in synthetic chemistry and industrial applications.

Biological Activity

4-(Dimethylamino)-3-nitrobenzaldehyde is an organic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including its effects on cancer cells, enzyme inhibition, and phytotoxicity, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C9H10N2O3

- Molecular Weight : 194.19 g/mol

- CAS Number : 99-61-6

This compound features a nitro group (-NO2) and a dimethylamino group (-N(CH3)2) attached to a benzaldehyde backbone, which influences its reactivity and biological interactions.

1. Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity, particularly through its interaction with aldehyde dehydrogenases (ALDHs), which are enzymes involved in the metabolism of aldehydes and are often overexpressed in cancer cells.

- Inhibition of ALDH Isoforms : A study highlighted that compounds similar to this compound showed varying degrees of inhibition against ALDH isoforms, particularly ALDH1A1 and ALDH3A1. The IC50 values for these compounds ranged from 1.29 μM to greater than 200 μM, indicating potent anticancer activity against prostate cancer cell lines (LNCaP, DU145) .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | LNCaP | <10 |

| DEAB | LNCaP | >200 |

| 4-(Dipropylamino)-3-nitrobenzaldehyde | DU145 | 61 |

2. Phytotoxic Effects

In addition to its anticancer properties, this compound has been studied for its phytotoxic effects on various plant species. It was found to significantly inhibit root growth in barnyardgrass (Echinochloa crus-galli), demonstrating potential as a herbicide.

- Root Growth Inhibition : In a study assessing the effects of various aldehydes on plant growth, this compound exhibited the most substantial detrimental effect on root length among tested compounds .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound acts as a reversible inhibitor of ALDH enzymes, disrupting the metabolic processes in cancer cells and potentially enhancing the efficacy of other chemotherapeutic agents when used in combination therapies .

- Cell Viability Reduction : Studies have shown that treatment with this compound leads to a dose-dependent reduction in cell viability in cancer cell lines, suggesting its potential for therapeutic applications .

Case Study 1: Prostate Cancer Treatment

A clinical study investigated the effects of combining this compound with docetaxel in prostate cancer patients. The results indicated that this combination led to enhanced cytotoxicity compared to docetaxel alone, with observed IC50 values significantly lower than those for standard treatments .

Case Study 2: Herbicidal Activity

In agricultural research, field trials demonstrated that formulations containing this compound effectively reduced weed populations without harming crop yields. This suggests its utility as an environmentally friendly herbicide alternative .

Properties

IUPAC Name |

4-(dimethylamino)-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-10(2)8-4-3-7(6-12)5-9(8)11(13)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMZDXZYHYBOOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50303078 | |

| Record name | 4-(dimethylamino)-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59935-39-6 | |

| Record name | 59935-39-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(dimethylamino)-3-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50303078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.